N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine
Brand Name: Vulcanchem
CAS No.: 870300-76-8
VCID: VC2919042
InChI: InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33 g/mol

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

CAS No.: 870300-76-8

Cat. No.: VC2919042

Molecular Formula: C12H17NO5S

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine - 870300-76-8

Specification

CAS No. 870300-76-8
Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
IUPAC Name tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate
Standard InChI InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
Standard InChI Key DMLPXBUBDIDOGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O
Canonical SMILES CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O

Introduction

Structural Characterization and Chemical Properties

Molecular Structure

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine features several key structural components that define its chemical behavior. The molecule contains a phenylsulfonyl group (C₆H₅-SO₂-) attached to a methylene (-CH₂-) linker. This methylene group connects to a nitrogen atom that is protected with a tert-butyloxycarbonyl (Boc) group, while also bearing a hydroxyamine (-NHOH) functionality. The presence of these functional groups creates a molecule with diverse reactivity patterns and potential applications in organic synthesis.

Synthetic Approaches

General Synthetic Strategies

The synthesis of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine likely builds upon methodologies used for related sulfonylmethyl compounds. One potential approach involves modifications to the synthesis of N-(sulfonylmethyl)formamides, which are prepared through Mannich condensation reactions. As described in the literature, sulfinic acids can be reacted with formaldehyde and formamide in the presence of a second acid to produce N-(sulfonylmethyl)formamides . This synthetic approach could potentially be adapted for the preparation of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine by replacing formamide with appropriately protected hydroxyamine derivatives.

Related Synthetic Pathways

The synthesis of phenylsulfonylmethyl compounds has been well-documented. For example, N-(phenylsulfonylmethyl)-formamide can be prepared with yields of approximately 79.3% and melting points of 106°-107°C by reacting sodium benzenesulfinate with formaldehyde and formamide . This suggests that the phenylsulfonylmethyl portion of our target molecule could be constructed using similar chemistry, followed by appropriate functional group modifications to introduce the Boc-protected hydroxyamine moiety.

Alternative Synthetic Routes

Recent developments in the synthesis of sulfonyl-containing nitrogen compounds provide additional potential routes to N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine. Research on sulfoximines and sulfonimidamides has demonstrated that sulfinyl nitrenes can serve as reactive intermediates for constructing complex sulfonyl-nitrogen compounds . This approach employs sulfinylhydroxylamine reagents through an N-O bond fragmentation process, which could potentially be adapted for the synthesis of our target compound.

Reactivity and Chemical Transformations

Key Reactive Sites

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine possesses several reactive sites that determine its chemical behavior:

  • The sulfonyl group (SO₂) acts as an electron-withdrawing moiety, activating the adjacent methylene group

  • The protected nitrogen can participate in various transformations after deprotection

  • The hydroxyamine functionality provides a nucleophilic site for various reactions

Applications in Organic Synthesis

Medicinal Chemistry Applications

The structural similarity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine to certain bioactive compounds suggests potential applications in medicinal chemistry. Sulfone N-formylhydroxylamines (retrohydroxamates) have been investigated as matrix metalloproteinase (MMP) inhibitors with promising results in cancer research . For example, phenoxyphenyl sulfone N-formylhydroxylamines have demonstrated potent MMP-2 and MMP-9 inhibitory activity. Given its structural relationship to these compounds, N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine might possess similar biological properties or serve as a precursor for developing new MMP inhibitors.

Comparison with Related Compounds

Structural Relationships to Known Compounds

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine shares structural features with several classes of compounds described in the literature:

Compound ClassStructural SimilarityFunctional Difference
N-(sulfonylmethyl)formamidesPhenylsulfonylmethyl groupContains formamide instead of Boc-hydroxyamine
Sulfone N-formylhydroxylaminesSulfone and hydroxyamine groupsDifferent substitution pattern and protecting groups
SulfoximinesSulfonyl group with nitrogen attachmentDifferent oxidation state and substitution pattern
SulfonimidamidesSulfonyl-nitrogen frameworkDifferent substitution pattern and functional groups

Comparative Reactivity

The reactivity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine can be compared to related compounds:

  • N-(sulfonylmethyl)formamides undergo dehydration to form sulfonylmethylisocyanides, suggesting that our target compound might participate in similar transformations after appropriate functional group manipulations .

  • Sulfone N-formylhydroxylamines (retrohydroxamates) exhibit specific binding interactions with metalloenzymes, particularly matrix metalloproteinases . The presence of the hydroxyamine group in our target compound suggests potential for similar interactions.

  • The recent developments in sulfoximine and sulfonimidamide chemistry demonstrate that sulfonyl-nitrogen compounds can be efficiently synthesized through pathways involving reactive intermediates like sulfinyl nitrenes . These synthetic approaches might be adaptable for the preparation or modification of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine.

Research Perspectives and Future Directions

Synthetic Optimization

Future research on N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine could focus on developing optimized synthetic routes. The Mannich condensation approach used for related sulfonylmethyl compounds achieves yields of 70-90% under optimized conditions . Similar yield improvements might be achievable for our target compound through careful control of reaction parameters such as temperature, solvent composition, and reagent ratios.

Structure-Activity Relationship Studies

Given the potential biological activity of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine or its derivatives, structure-activity relationship (SAR) studies could provide valuable insights. Research on phenoxyphenyl sulfone N-formylhydroxylamines has demonstrated that structural modifications can significantly impact selectivity and potency against different matrix metalloproteinases . Similar investigations with N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine derivatives could lead to the development of novel bioactive compounds.

Applications in Complex Molecule Synthesis

The unique combination of functional groups in N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine suggests potential applications in the synthesis of complex molecules. The successful implementation of sulfinyl nitrenes in the synthesis of sulfoximines and sulfonimidamides demonstrates the versatility of sulfonyl-nitrogen chemistry . Similar reactive intermediates derived from N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine could enable access to novel heterocyclic structures or building blocks for medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator